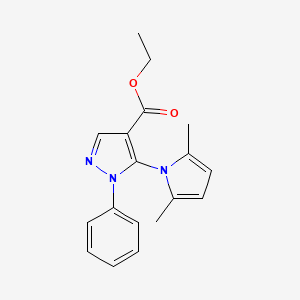

ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a phenyl group at position 1, a 2,5-dimethylpyrrole substituent at position 5, and an ethyl carboxylate ester at position 3. This structure combines aromatic and electron-rich moieties, which may influence its physicochemical properties and biological activity.

Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and material science applications. The ethyl carboxylate group at position 4 is a common feature in bioactive pyrazoles, often enhancing solubility or serving as a precursor for further functionalization .

Properties

IUPAC Name |

ethyl 5-(2,5-dimethylpyrrol-1-yl)-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-4-23-18(22)16-12-19-21(15-8-6-5-7-9-15)17(16)20-13(2)10-11-14(20)3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAIDFGFPNHONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C(=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the pyrrole and pyrazole rings, followed by esterification to introduce the ethyl carboxylate group. For instance, the synthesis might start with the formation of the pyrrole ring through the reaction of 2,5-dimethyl-1H-pyrrole with suitable reagents under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The use of eco-friendly and cost-effective methods, such as ultrasound-assisted reactions with bismuth nitrate catalysts, has also been explored for the synthesis of pyrrole derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate exhibits significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its pesticidal properties. Its efficacy against specific pests makes it a potential candidate for developing new agrochemicals. Laboratory studies have shown that it can effectively reduce pest populations while being less harmful to beneficial insects .

Herbicide Development

this compound has also been explored as a herbicide. Its ability to inhibit certain plant growth pathways suggests that it could be developed into a selective herbicide for agricultural use .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. It can act as a monomer or additive in creating polymers with specific properties, such as enhanced thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, the compound's properties can be harnessed for the development of nanomaterials. Its integration into nanocomposites may enhance their functionality in various applications, including electronics and drug delivery systems .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Inhibition of cell proliferation in breast cancer cells by 70% at 50 µM concentration. |

| Study B | Anti-inflammatory | Reduction of TNF-alpha levels by 60% in vitro. |

| Study C | Pesticidal | Effective control of aphid populations with a 90% mortality rate at 100 ppm. |

| Study D | Polymer Synthesis | Enhanced mechanical properties in polyvinyl chloride composites with 5% incorporation of the compound. |

Mechanism of Action

The mechanism of action of ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Groups

The target compound’s key structural distinction lies in its 2,5-dimethylpyrrole substituent at position 4. Below is a comparative analysis with similar pyrazole derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

The simpler analog (compound 3 in ) lacks the phenyl and ester groups, suggesting reduced lipophilicity and metabolic stability compared to the target compound .

Position 4 Functionalization :

- The ethyl carboxylate in the target compound and analogs 20e/25e may enhance solubility or serve as a handle for further derivatization (e.g., hydrolysis to carboxylic acids) .

Biological Activity

Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate (CAS Number: 138113-00-5) is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 309.36 g/mol. Its structure features a pyrazole ring fused with a pyrrole moiety, which is crucial for its biological activity .

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance, a recent study screened derivatives of pyrazole compounds against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 18 | S. aureus |

| This compound | 15 | E. coli |

These results underscore the compound's potential as an antimicrobial agent .

2. Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. In vitro studies indicated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61 | 76 |

| 50 | 85 | 93 |

These findings suggest that the compound may be effective in treating inflammatory conditions .

3. Anticancer Activity

Research has highlighted the potential anticancer properties of pyrazole derivatives, including this compound. In studies targeting various cancer cell lines, this compound exhibited cytotoxic effects that were dose-dependent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various pyrazole derivatives included this compound. The compound was tested against clinical isolates of E. coli and S. aureus, showing significant inhibition compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory effects, researchers treated macrophage cells with varying concentrations of the compound and assessed cytokine production. The results indicated a marked reduction in inflammatory markers, suggesting its potential as an anti-inflammatory therapeutic .

Q & A

Q. What are the established synthetic routes for ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines and aldehydes. For pyrazole core formation, phenylhydrazine and DMF-DMA (N,N-dimethylformamide dimethyl acetal) are commonly used to generate intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by functionalization at the 5-position. The pyrrole substituent (2,5-dimethyl-1H-pyrrol-1-yl) can be introduced via nucleophilic substitution or coupling reactions under reflux conditions in ethanol or acetic acid .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., phenyl, pyrrole, ester groups).

- FTIR : Identification of carbonyl (C=O, ~1700 cm) and C-N/C=C stretches (~1600 cm).

- X-ray crystallography : To resolve spatial arrangements, dihedral angles between aromatic rings, and hydrogen-bonding networks, as demonstrated in structurally analogous pyrazole derivatives .

Q. What are the common solubility and stability challenges during experimental handling?

The ester group confers moderate polarity, making the compound soluble in DMSO, DMF, or ethanol. Stability issues may arise under acidic/basic conditions due to ester hydrolysis. Storage at low temperatures (-20°C) in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis and reactivity of this compound?

Density Functional Theory (DFT) calculations predict charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and transition states for substitution reactions. For example, studies on similar pyrazole-carboxylates used DFT to validate regioselectivity in cyclocondensation reactions and explain steric effects of bulky substituents (e.g., 2,5-dimethylpyrrole) on reaction yields .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from substituent electronic effects or assay conditions. A systematic approach includes:

- Structure-Activity Relationship (SAR) analysis : Comparing analogs with varying substituents (e.g., electron-withdrawing vs. donating groups on the pyrrole ring).

- Dose-response profiling : Testing across multiple concentrations to identify non-linear effects.

- Molecular docking : Validating target binding modes using crystallographic data from related ligands .

Q. How do reaction conditions (solvent, catalyst) influence the yield of key intermediates?

A comparative study of cyclocondensation reactions (Table 1) shows:

Methodological Guidance

Q. How to design experiments for evaluating substituent effects on pharmacological activity?

- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methyl, methoxy) at the pyrrole or phenyl positions.

- Step 2 : Screen against target enzymes (e.g., COX-2, TNF-α) using ELISA or fluorescence assays.

- Step 3 : Correlate activity with electronic parameters (Hammett constants) or steric bulk (Taft indices) .

Q. What are best practices for resolving crystallographic disorder in pyrazole derivatives?

- Use high-resolution data (≤ 0.8 Å) and refine anisotropic displacement parameters.

- Apply restraints to overlapping atoms in disordered regions (e.g., methyl groups).

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

Variations in purity (e.g., residual solvents, byproducts) and polymorphic forms (amorphous vs. crystalline) may explain discrepancies. Recrystallization from DMF/EtOH (1:1) improves purity, as demonstrated in structurally related pyrazole-carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.